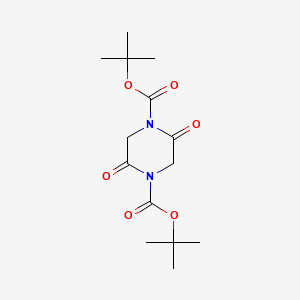
Pyridazin-4-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazin-4-ol hydrobromide is a chemical compound with the molecular formula C4H4N2O.BrH. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridazin-4-ol hydrobromide can be synthesized through several methods. One common approach involves the reaction of pyridazine with hydrobromic acid under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyridazin-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different pyridazine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridazinone and pyridazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Aplicaciones Científicas De Investigación
Pyridazin-4-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a precursor for biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazinone derivatives derived from this compound are investigated for their potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of pyridazin-4-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. This inhibition can lead to therapeutic effects such as bronchodilation and anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A parent compound with similar structural features but different chemical properties.
Pyridazinone: A derivative with a carbonyl group, known for its broad spectrum of biological activities.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions, leading to distinct chemical behaviors
Uniqueness
Pyridazin-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and applications. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry and industrial applications .
Propiedades
IUPAC Name |
1H-pyridazin-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.BrH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJIGAUADBSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8012846.png)

![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)


![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)
![4-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012903.png)





